(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate
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Overview
Description
(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, microbial growth, or inflammation.
Biochemical and Physiological Effects:
Studies have shown that (4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, such as breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, it has been found to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate in lab experiments is its potential as a fluorescent probe for detecting metal ions. Another advantage is its potential as a ligand for metal complexes. However, one limitation is the limited understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the study of (4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. Another direction is to explore its potential as a therapeutic agent for cancer, microbial infections, and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of (4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate involves the reaction of 4-methoxybenzylamine and 4-(trifluoromethyl)benzaldehyde in the presence of oxalic acid. The reaction is carried out under reflux conditions using an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, including recrystallization, column chromatography, or HPLC.
Scientific Research Applications
(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate has been explored for its potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.C2H2O4/c1-21-15-8-4-13(5-9-15)11-20-10-12-2-6-14(7-3-12)16(17,18)19;3-1(4)2(5)6/h2-9,20H,10-11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXIMGSGTYCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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